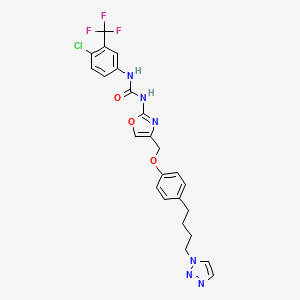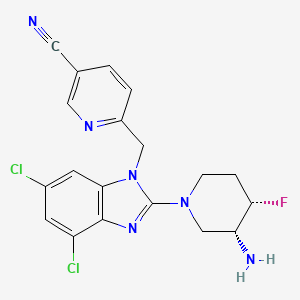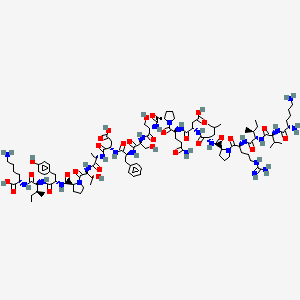
Kdo Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azido-3,8-dideoxy-D-manno-octulosonic acid: , commonly known as Kdo Azide, is an analogue of the natural 3-deoxy-D-manno-octulosonic acid. This compound contains an azido moiety, which allows it to participate in bioorthogonal click chemistry reactions. This compound is primarily used in metabolic labeling and glycan biosynthesis studies, particularly in Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kdo Azide can be synthesized through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. This involves the reaction of an alkyne-containing molecule with an azide group under copper catalysis. The reaction is typically carried out in aqueous conditions at room temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same copper-catalyzed azide-alkyne cycloaddition method. The process is optimized for high yield and purity, ensuring that the product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Kdo Azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction forms 1,2,3-triazoles and is highly specific and efficient.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups and does not require a copper catalyst.
Common Reagents and Conditions:
CuAAc: Requires a copper catalyst, alkyne-containing molecules, and aqueous conditions.
Major Products:
1,2,3-Triazoles: Formed from CuAAc reactions.
Cycloaddition Products: Formed from SPAAC reactions.
Scientific Research Applications
Kdo Azide has a wide range of applications in scientific research, including:
Mechanism of Action
Kdo Azide exerts its effects through bioorthogonal click chemistry reactions. The azido moiety in this compound reacts with alkyne-containing molecules to form stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it ideal for labeling and tracking biomolecules in living systems .
Comparison with Similar Compounds
3-Deoxy-D-manno-octulosonic acid: The natural analogue of Kdo Azide.
Azido-modified nucleosides: Used in similar bioorthogonal labeling applications.
Phenyl Azide: Another organic azide used in click chemistry.
Uniqueness: this compound is unique due to its specific incorporation into glycans during glycan biosynthesis in Gram-negative bacteria. This property makes it particularly valuable for studying bacterial cell surface structures and developing targeted diagnostic and therapeutic tools .
Properties
Molecular Formula |
C8H16N4O7 |
|---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
azane;(4R,5R,6R,7R)-8-azido-4,5,6,7-tetrahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H13N3O7.H3N/c9-11-10-2-5(14)7(16)6(15)3(12)1-4(13)8(17)18;/h3,5-7,12,14-16H,1-2H2,(H,17,18);1H3/t3-,5-,6-,7-;/m1./s1 |
InChI Key |
MMNDMXWELAQOMB-LBDSCFHVSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N |
Canonical SMILES |
C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)

![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)

![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)




